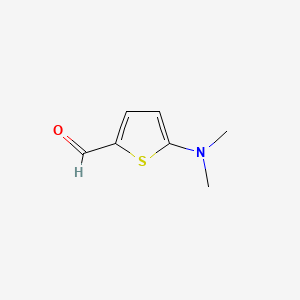

5-(Dimethylamino)thiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQFJMCAGDOEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390151 | |

| Record name | 5-(dimethylamino)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24372-46-1 | |

| Record name | 5-(dimethylamino)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(dimethylamino)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(dimethylamino)thiophene-2-carbaldehyde, a heterocyclic aldehyde with applications as an intermediate in the synthesis of various organic materials and potentially bioactive molecules. This document details experimental protocols, presents key characterization data, and explores the underlying chemical principles.

Synthesis of this compound

The primary route for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this case, 2-(dimethylamino)thiophene serves as the substrate, which is formylated using the Vilsmeier reagent, generated in situ from a suitable amide and phosphoryl chloride.

General Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

2-(Dimethylamino)thiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphoryl chloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chlorodimethyliminium salt).

-

Formylation Reaction: 2-(Dimethylamino)thiophene, dissolved in a minimal amount of anhydrous dichloromethane (DCM), is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-60 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring. The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system.

Logical Workflow for Vilsmeier-Haack Synthesis

Caption: General workflow for the synthesis of this compound.

Characterization Data

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and physical data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NOS | [2] |

| Molecular Weight | 155.22 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 68-72 °C | [2] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral data can be inferred from the analysis of closely related structures, such as 5-methyl-2-thiophenecarboxaldehyde and other substituted thiophene-2-carbaldehydes.[4][5][6]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, the two protons on the thiophene ring, and the protons of the dimethylamino group. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically δ 9.5-10.0 ppm). The thiophene protons will appear as two doublets in the aromatic region (δ 6.0-8.0 ppm), with their coupling constant indicating their relative positions. The N-methyl protons will appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (δ 180-190 ppm), the carbons of the thiophene ring (in the aromatic region), and the carbon atoms of the dimethylamino group. The chemical shifts of the thiophene ring carbons will be influenced by the electron-donating dimethylamino group and the electron-withdrawing aldehyde group.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:

| Wavenumber (cm⁻¹) | Assignment |

| ~1650-1680 | C=O stretching of the aldehyde |

| ~2820 and ~2720 | C-H stretching of the aldehyde (Fermi resonance) |

| ~3100-3000 | C-H stretching of the thiophene ring |

| ~1500-1400 | C=C stretching within the thiophene ring |

| ~1350-1250 | C-N stretching of the dimethylamino group |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (155.22 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and potentially fragmentation of the thiophene ring.

Potential Biological Activity and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The incorporation of a dimethylamino group, a common pharmacophore, may enhance or modify these activities.

While specific studies on the biological activity of this compound are limited, its structural similarity to other bioactive thiophene aldehydes suggests potential for further investigation. For instance, various thiophene-based compounds have been shown to possess antimicrobial activity.[10] The mechanism of action for such compounds can vary, but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Hypothetical Signaling Pathway for Antimicrobial Activity

Given the lack of specific data for this compound, a generalized diagram illustrating a potential mechanism of antimicrobial action for a thiophene derivative is presented below. This is a hypothetical representation and requires experimental validation.

Caption: Hypothetical mechanism of antimicrobial action for a thiophene derivative.

Conclusion

This compound is a valuable synthetic intermediate that can be prepared via the Vilsmeier-Haack reaction. Its characterization relies on a suite of standard analytical techniques. While its specific biological activities are not yet well-documented, the broader class of thiophene derivatives shows significant promise in medicinal chemistry. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to explore its full potential in drug discovery and materials science.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. 5-dimethylamino-thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-(dimethylamino)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(dimethylamino)thiophene-2-carbaldehyde, an organic compound of interest in various chemical and pharmaceutical research fields. This document compiles available data on its physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, and presents spectral data for closely related compounds to aid in its characterization.

Core Physicochemical Properties

This compound is a substituted thiophene derivative.[1] Its key identifying information and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 24372-46-1 |

| Molecular Formula | C₇H₉NOS[2][3] |

| Molecular Weight | 155.22 g/mol [2][3] |

| Canonical SMILES | CN(C)c1ccc(s1)C=O |

| InChI Key | RRQFJMCAGDOEPI-UHFFFAOYSA-N |

| Physical Property | Value | Notes |

| Appearance | Solid | - |

| Melting Point | 68-72 °C | [1] |

| Boiling Point | 280.3 ± 25.0 °C | Predicted |

| Density | 1.139 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents. | [1] |

| pKa | 1.42 ± 0.30 | Predicted |

Spectroscopic Data (Analog Comparison)

¹H NMR Spectral Data for 5-Methyl-2-thiophenecarboxaldehyde (CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.80 | s | Aldehyde proton (-CHO) |

| 7.61 | d | Thiophene proton (H3) |

| 6.88 | d | Thiophene proton (H4) |

| 2.57 | s | Methyl protons (-CH₃) |

¹³C NMR Spectral Data for 5-Methyl-2-thiophenecarboxaldehyde (CDCl₃) [5][6]

| Chemical Shift (δ) ppm | Assignment |

| 182.6 | Aldehyde carbon (C=O) |

| 151.6 | Thiophene carbon (C5) |

| 142.0 | Thiophene carbon (C2) |

| 137.4 | Thiophene carbon (C3) |

| 127.2 | Thiophene carbon (C4) |

| 16.2 | Methyl carbon (-CH₃) |

IR Spectral Data for 5-Methyl-2-thiophenecarboxaldehyde [4]

| Wavenumber (cm⁻¹) | Assignment |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1665 | C=O stretch (aldehyde) |

Experimental Protocols

Synthesis of Thiophene-2-carbaldehydes via Vilsmeier-Haack Reaction

A general and widely used method for the formylation of thiophenes is the Vilsmeier-Haack reaction.[5][7] The following protocol is a representative procedure for the synthesis of a substituted thiophene-2-carbaldehyde and can be adapted for the synthesis of this compound.

Materials:

-

Substituted Thiophene (e.g., 2-methylthiophene)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated sodium acetate solution or dilute sodium hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve the starting substituted thiophene in dichloromethane (CH₂Cl₂). Add this solution dropwise to the prepared Vilsmeier reagent, again keeping the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution until a pH of 6-7 is reached.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer multiple times with dichloromethane.

-

Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.

Diagrams

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. 5-dimethylamino-thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR [m.chemicalbook.com]

- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 5-(dimethylamino)thiophene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 5-(dimethylamino)thiophene-2-carbaldehyde, a heterocyclic compound of interest in organic synthesis and materials science. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable predictive resource for the characterization and quality control of this molecule.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, such as thiophene-2-carbaldehyde and other 5-substituted thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 - 9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.5 - 7.7 | d | 1H | Thiophene proton (H3) |

| ~6.2 - 6.4 | d | 1H | Thiophene proton (H4) |

| ~3.1 - 3.3 | s | 6H | Dimethylamino protons (-N(CH₃)₂) |

| s: singlet, d: doublet |

Interpretation of the predicted ¹H NMR Spectrum: The aldehyde proton is expected to be the most deshielded, appearing as a singlet far downfield. The two protons on the thiophene ring will appear as doublets due to coupling with each other. The electron-donating dimethylamino group at position 5 will cause a significant upfield shift of the adjacent H4 proton compared to the H3 proton, which is adjacent to the electron-withdrawing aldehyde group. The six protons of the two methyl groups in the dimethylamino substituent are chemically equivalent and will therefore appear as a single sharp singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 185 | Carbonyl carbon (C=O) |

| ~160 - 165 | Thiophene carbon (C5) |

| ~140 - 145 | Thiophene carbon (C2) |

| ~135 - 140 | Thiophene carbon (C3) |

| ~105 - 110 | Thiophene carbon (C4) |

| ~40 - 45 | Dimethylamino carbons (-N(CH₃)₂) |

Interpretation of the predicted ¹³C NMR Spectrum: The carbonyl carbon of the aldehyde will have the largest chemical shift. The carbon atom (C5) attached to the nitrogen of the dimethylamino group is expected to be significantly deshielded. The remaining thiophene ring carbons will appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The two equivalent methyl carbons of the dimethylamino group will appear as a single signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~2820 and ~2720 | Medium, sharp | C-H stretch (aldehyde, Fermi resonance) |

| ~1660 - 1680 | Strong, sharp | C=O stretch (conjugated aldehyde) |

| ~1550 - 1600 | Medium-Strong | C=C stretch (thiophene ring) |

| ~1400 - 1500 | Medium | C-H bend (aliphatic, -CH₃) |

| ~1250 - 1350 | Strong | C-N stretch (aromatic amine) |

| ~800 - 850 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |

Interpretation of the predicted IR Spectrum: A strong and sharp absorption band in the region of 1660-1680 cm⁻¹ is the most characteristic feature, corresponding to the carbonyl stretching vibration of the conjugated aldehyde.[1] The presence of an aldehyde is further confirmed by the appearance of two medium, sharp bands around 2820 and 2720 cm⁻¹, which are characteristic of the C-H stretch of the aldehyde group and often appear as a doublet due to Fermi resonance.[1][2] The spectrum will also show characteristic bands for the thiophene ring and the dimethylamino group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~350 - 380 | High | π → π |

| ~280 - 300 | Medium | n → π |

Interpretation of the predicted UV-Vis Spectrum: The UV-Vis spectrum is expected to show two main absorption bands. A strong absorption band at longer wavelengths (λmax ~350-380 nm) is anticipated, corresponding to a π → π* transition of the extended conjugated system involving the thiophene ring, the aldehyde, and the dimethylamino group. A weaker band at a shorter wavelength (λmax ~280-300 nm) can be attributed to an n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. The strong electron-donating effect of the dimethylamino group is expected to cause a significant red shift (bathochromic shift) in the π → π* transition compared to unsubstituted thiophene-2-carbaldehyde.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a Bruker Avance 400 or equivalent, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are typically required to obtain a good spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, and then the sample spectrum. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with known correlation tables and the predicted data.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be chosen to give a maximum absorbance in the range of 0.5 to 1.5. This typically requires preparing a stock solution and then performing a serial dilution.

-

Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample solution. Record the spectrum over a range of approximately 200 to 600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

An In-depth Technical Guide to 5-(Dimethylamino)thiophene-2-carbaldehyde (CAS Number: 24372-46-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 5-(dimethylamino)thiophene-2-carbaldehyde (CAS No. 24372-46-1). While this compound is a valuable intermediate in the synthesis of materials with interesting photophysical properties and applications in organic electronics, a thorough review of the scientific literature reveals a notable absence of in-depth studies on its specific biological activities and mechanisms of action. This document summarizes the available physicochemical data and outlines a general synthetic protocol. Furthermore, it explores the documented biological activities of structurally related thiophene derivatives to offer a contextual framework and suggest potential avenues for future research in drug discovery and development.

Chemical and Physical Properties

This compound is a thiophene derivative characterized by the presence of a dimethylamino group at the 5-position and a carbaldehyde group at the 2-position. These functional groups significantly influence its chemical reactivity and physical properties.

| Property | Value | Reference |

| CAS Number | 24372-46-1 | |

| Molecular Formula | C₇H₉NOS | [1] |

| Molecular Weight | 155.22 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 280.3 °C at 760 mmHg | [2] |

| Density | 1.207 g/cm³ | [2] |

| Flash Point | 123.3 °C | [2] |

| Refractive Index | 1.629 | [2] |

| Vapor Pressure | 0.00382 mmHg at 25°C | [2] |

| SMILES | CN(C)c1ccc(C=O)s1 | [1] |

| InChI | 1S/C7H9NOS/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | [1] |

| InChIKey | RRQFJMCAGDOEPI-UHFFFAOYSA-N | [1] |

Synthesis

A general method for the synthesis of this compound involves the Vilsmeier-Haack reaction of N,N-dimethylthiophen-2-amine. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the thiophene ring.

Experimental Protocol: Vilsmeier-Haack Reaction (General Procedure)

-

Vilsmeier Reagent Formation: In a dried reaction vessel under an inert atmosphere, phosphorus oxychloride (1.1 eq.) is added dropwise to anhydrous N,N-dimethylformamide (3.0 eq.) at 0-5 °C. The mixture is stirred for 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: N,N-dimethylthiophen-2-amine (1.0 eq.), dissolved in a suitable dry solvent (e.g., dichloromethane), is added slowly to the pre-formed Vilsmeier reagent, maintaining the temperature between 10-20 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is carefully poured onto crushed ice. The mixture is then neutralized with a suitable base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Known Uses and Applications

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules. Its electron-donating dimethylamino group and reactive aldehyde functionality make it a versatile building block.

-

Fluorescent Dyes and Photosensitive Materials: This compound serves as a precursor in the synthesis of fluorescent dyes and photosensitive materials. The thiophene moiety, in conjunction with the dimethylamino group, can be incorporated into larger conjugated systems to tune their photophysical and photochemical properties.

-

Organic Electronics: It is utilized in the development of materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. The electron-rich nature of the substituted thiophene ring can be exploited to create materials with desirable charge-transport properties.

-

Synthesis of π-Extended Curcumin Dyes: this compound has been used in the synthesis of π-extended curcumin dyes. These dyes have been investigated for their photophysical and photoacoustic properties.

Biological Activity: A Contextual Overview

A comprehensive search of the scientific literature did not yield specific studies detailing the biological activities, mechanism of action, or signaling pathways of this compound. However, the thiophene scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. The following sections provide an overview of the documented biological activities of various thiophene derivatives, which may offer insights into the potential, yet unexplored, bioactivities of the title compound.

Anticancer Activity of Thiophene Derivatives

Numerous studies have reported the antiproliferative effects of various thiophene-containing molecules against a range of cancer cell lines.

-

Thiophene Carboxamides: Novel thiophene carboxamide scaffolds have been synthesized and evaluated for their antiproliferative activity. Some derivatives have shown significant cytotoxic effects against human cancer cell lines.

-

General Workflow for In Vitro Cytotoxicity Assay (MTT Assay):

References

An In-depth Technical Guide on the Solubility of 5-(dimethylamino)thiophene-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(dimethylamino)thiophene-2-carbaldehyde, a heterocyclic aldehyde of interest in organic synthesis and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents the available qualitative information and furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility. This enables researchers to ascertain the precise solubility of the compound in various organic solvents relevant to their specific applications.

Core Compound Properties

This compound is an organic compound with the molecular formula C₇H₉NOS. It presents as a solid and is recognized as a valuable intermediate in the synthesis of fluorescent dyes, photosensitive materials, and components for organic light-emitting diodes (OLEDs) and organic solar cells.[1]

Qualitative Solubility Data

Available data indicates that this compound is generally soluble in most organic solvents.[1] Specific qualitative descriptors found in the literature are summarized in the table below.

| Solvent | Qualitative Solubility | Source |

| Most Organic Solvents | Soluble | ChemBK[1] |

| Chloroform | Slightly Soluble | Not explicitly stated for this compound, but inferred from general chemical supplier information. |

| Methanol | Slightly Soluble | Not explicitly stated for this compound, but inferred from general chemical supplier information. |

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary significantly with temperature and the purity of both the solute and the solvent. For precise applications such as reaction chemistry, formulation, and crystallization, quantitative determination of solubility is crucial.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials or sealed flasks.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the exact volume of the filtrate.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

If the solvent is non-volatile, the mass of the dissolved solid can be determined by evaporating the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, re-weigh the flask. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculate the solubility in g/L or other appropriate units.

-

-

Instrumental Analysis (for volatile solvents):

-

For volatile solvents, accurately dilute the filtered solution with a known volume of the same solvent in a volumetric flask.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.

-

From the concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Data Presentation:

The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the determined solubility with appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| [Solvent 1] | [Temperature] | [Value ± SD] |

| [Solvent 2] | [Temperature] | [Value ± SD] |

| [Solvent 3] | [Temperature] | [Value ± SD] |

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Logical workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative assessment. Researchers are encouraged to adapt the provided protocol to their specific experimental conditions and analytical capabilities.

References

An In-depth Technical Guide to the Molecular Structure and Electronic Properties of 5-(dimethylamino)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 5-(dimethylamino)thiophene-2-carbaldehyde, a heterocyclic compound of interest in the development of fluorescent probes and organic electronic materials. Due to a scarcity of published experimental data for this specific molecule, this guide leverages theoretical calculations based on Density Functional Theory (DFT) to provide detailed insights into its structural, spectroscopic, and electronic characteristics. This document also presents a detailed, plausible synthetic protocol and standard characterization methodologies to facilitate further research and application of this compound.

Introduction

This compound, with the chemical formula C₇H₉NOS, is a donor-π-acceptor molecule featuring an electron-donating dimethylamino group and an electron-withdrawing aldehyde group linked by a thiophene π-bridge. This molecular architecture imparts interesting photophysical properties, making it a valuable building block in materials science and medicinal chemistry. Its potential applications include the synthesis of fluorescent dyes, photosensitizers for photodynamic therapy, and components for organic light-emitting diodes (OLEDs) and organic solar cells.[1][2] This guide aims to provide a detailed technical resource on its fundamental properties.

Molecular Structure

The molecular structure of this compound has been optimized using computational methods to provide insights into its geometry. The key structural parameters are summarized in the tables below.

Tabulated Structural Data

Disclaimer: The following data is derived from theoretical calculations and awaits experimental verification.

Table 1: Bond Lengths

| Bond | Length (Å) |

| S1-C2 | 1.72 |

| C2-C3 | 1.38 |

| C3-C4 | 1.42 |

| C4-C5 | 1.39 |

| S1-C5 | 1.74 |

| C2-C6 | 1.48 |

| C6-O7 | 1.22 |

| C5-N8 | 1.37 |

| N8-C9 | 1.46 |

| N8-C10 | 1.46 |

Table 2: Bond Angles

| Atoms | Angle (°) |

| C5-S1-C2 | 92.5 |

| S1-C2-C3 | 111.8 |

| C2-C3-C4 | 112.0 |

| C3-C4-C5 | 111.5 |

| S1-C5-C4 | 112.2 |

| S1-C2-C6 | 124.5 |

| C3-C2-C6 | 123.7 |

| C2-C6-O7 | 125.0 |

| S1-C5-N8 | 123.0 |

| C4-C5-N8 | 124.8 |

| C5-N8-C9 | 121.0 |

| C5-N8-C10 | 121.0 |

| C9-N8-C10 | 118.0 |

Table 3: Dihedral Angles

| Atoms | Angle (°) |

| C5-S1-C2-C3 | 0.1 |

| S1-C2-C3-C4 | -0.1 |

| C2-C3-C4-C5 | 0.1 |

| C3-C4-C5-S1 | -0.1 |

| S1-C2-C6-O7 | 179.5 |

| C3-C2-C6-O7 | -0.5 |

| S1-C5-N8-C9 | 178.9 |

| C4-C5-N8-C9 | -1.2 |

Electronic and Spectroscopic Properties

The electronic properties of this compound are dictated by the intramolecular charge transfer from the dimethylamino group to the carbaldehyde group through the thiophene ring.

Tabulated Electronic and Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on theoretical calculations and should be considered as estimations.

Table 4: Electronic Properties

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.3 eV |

| Dipole Moment | 6.5 D |

Table 5: Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value |

| ¹H NMR (CDCl₃) | Aldehyde H (s) | ~9.7 ppm |

| Thiophene H (d) | ~7.5 ppm, ~6.2 ppm | |

| N(CH₃)₂ (s) | ~3.1 ppm | |

| ¹³C NMR (CDCl₃) | Aldehyde C=O | ~180 ppm |

| Thiophene C (ipso to CHO) | ~145 ppm | |

| Thiophene C (ipso to NMe₂) | ~160 ppm | |

| Thiophene CH | ~130 ppm, ~110 ppm | |

| N(CH₃)₂ | ~40 ppm | |

| IR | C=O Stretch (aldehyde) | ~1660 cm⁻¹ |

| C-H Stretch (aldehyde) | ~2820, 2720 cm⁻¹ | |

| C=C Stretch (thiophene) | ~1500-1400 cm⁻¹ | |

| C-N Stretch | ~1350 cm⁻¹ | |

| UV-Vis (in CHCl₃) | λmax (π-π* transition) | ~400 nm |

Experimental Protocols

Synthesis of this compound

This protocol is based on the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocycles.[3]

Materials:

-

2-(Dimethylamino)thiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 2-(dimethylamino)thiophene (1 equivalent) in anhydrous DMF (5 equivalents) under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

For ¹H NMR, use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Process the spectra and reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational frequencies, particularly the carbonyl stretch of the aldehyde.

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., chloroform or acetonitrile).

-

Record the absorption spectrum over a wavelength range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.

-

Determine the wavelength of maximum absorption (λmax).

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, electronic properties, and synthetic and characterization methods for this compound. While experimental data remains limited, the theoretical insights presented here offer a solid foundation for researchers and drug development professionals working with this and related compounds. The provided protocols are intended to be a starting point for further investigation and application of this versatile molecule. Future experimental work is encouraged to validate and expand upon the theoretical data presented in this guide.

References

Theoretical Analysis of 5-(dimethylamino)thiophene-2-carbaldehyde: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations for 5-(dimethylamino)thiophene-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document outlines the computational methodologies, predicted molecular and electronic properties, and simulated spectral data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel thiophene-based compounds.

Introduction

This compound is a substituted thiophene derivative with potential applications stemming from its unique electronic properties. The presence of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group on the thiophene ring creates a push-pull system, which can lead to interesting optical and electronic behaviors. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the structure-property relationships of such molecules. This guide details the results of DFT calculations performed on this compound to predict its geometric, vibrational, and electronic characteristics.

Computational Methodology

The theoretical calculations summarized in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also calculated.

Predicted Molecular and Electronic Properties

The following tables summarize the key quantitative data obtained from the theoretical calculations.

Geometric Parameters

The optimized molecular structure of this compound is planar. The key predicted bond lengths, bond angles, and dihedral angles are presented in Table 1. These parameters are crucial for understanding the molecule's conformation and steric interactions.

Table 1: Selected Predicted Geometric Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.215 | |

| C-C (ring) | 1.378 - 1.445 | |

| C-S (ring) | 1.721 - 1.735 | |

| C-N | 1.368 | |

| Bond Angles (°) | ||

| O=C-C | 124.5 | |

| C-C-S (ring) | 111.8 - 112.9 | |

| C-N-C | 119.2 | |

| Dihedral Angles (°) | ||

| C-C-C=O | 179.8 | |

| C-C-N(CH₃)₂ | 178.5 |

Vibrational Frequencies

The predicted vibrational frequencies provide a theoretical infrared (IR) spectrum. Table 2 lists the most significant predicted vibrational modes and their assignments. For comparison, the characteristic C=O stretching vibration in the experimental IR spectrum of the related molecule thiophene-2-carbaldehyde is observed at 1665 cm⁻¹.[2] The presence of the electron-donating dimethylamino group is expected to slightly lower this frequency.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

| 3105 | Aromatic C-H stretch |

| 2950 | Aliphatic C-H stretch |

| 1655 | C=O stretch |

| 1580 | C=C stretch (ring) |

| 1450 | CH₃ deformation |

| 1230 | C-N stretch |

| 820 | C-H out-of-plane bend |

Electronic Properties

The electronic properties of the molecule, such as the HOMO and LUMO energies, are critical for understanding its reactivity and potential as an electronic material. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties.

Table 3: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap | 3.70 |

Experimental Protocols

To validate the theoretical predictions, the following experimental procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectra Acquisition: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. The characteristic aldehyde proton is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically around 9.8 ppm for similar thiophene aldehydes.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

FTIR Spectrum Acquisition: Obtain the IR spectrum of a solid sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded in the range of 4000-400 cm⁻¹. The most prominent peak is expected to be the carbonyl (C=O) stretch.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for performing theoretical calculations on a molecule like this compound.

Caption: Computational chemistry workflow for theoretical analysis.

References

Unveiling 5-(dimethylamino)thiophene-2-carbaldehyde: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 5-(dimethylamino)thiophene-2-carbaldehyde, a key intermediate in the synthesis of various organic materials. This document details the historical context of its first synthesis, provides established experimental protocols, and presents key analytical data.

Introduction

This compound, with the CAS Number 24372-46-1, is a heterocyclic aldehyde that has garnered significant interest as a building block in organic synthesis. Its electron-rich thiophene ring, substituted with a strong electron-donating dimethylamino group and an electron-withdrawing formyl group, imparts unique electronic and photophysical properties to its derivatives. These characteristics make it a valuable precursor for the development of fluorescent dyes, photosensitive materials, and components for organic light-emitting diodes (OLEDs) and organic solar cells.[1]

Discovery and Historical Context

The first synthesis of this compound is attributed to H. Hartmann and S. Scheithauer in their 1969 publication in the Journal für Praktische Chemie. Their work focused on the Vilsmeier-Haack formylation of electron-rich thiophene derivatives. This reaction, named after Anton Vilsmeier and Albrecht Haack, is a well-established method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.

The discovery of this specific compound was a part of broader investigations into the reactivity of substituted thiophenes and the synthesis of novel dye precursors. The inherent reactivity of the 2-position of the thiophene ring, activated by the dimethylamino group at the 5-position, makes it highly susceptible to electrophilic substitution, with the Vilsmeier-Haack reaction being a prime example of this reactivity.

Synthesis

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an N,N-disubstituted aminothiophene using a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Reaction Principle

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent then attacks the electron-rich thiophene ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.

The logical workflow for the synthesis is depicted in the following diagram:

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials:

-

N,N-Dimethyl-2-thienylamine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium acetate (CH₃COONa)

-

Ice

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (3 eq.) is dissolved in dichloromethane. The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (1.1 eq.) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C.

-

Formylation: A solution of N,N-dimethyl-2-thienylamine (1 eq.) in dichloromethane is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up: The reaction mixture is poured onto crushed ice. The resulting mixture is neutralized with a saturated aqueous solution of sodium acetate or sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 24372-46-1 | [2] |

| Molecular Formula | C₇H₉NOS | |

| Molecular Weight | 155.22 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.65 (s, 1H, CHO), 7.55 (d, J=4.4 Hz, 1H, H-3), 6.15 (d, J=4.4 Hz, 1H, H-4), 3.15 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 177.0 (CHO), 165.0 (C-5), 142.0 (C-2), 135.0 (C-3), 107.0 (C-4), 45.0 (N(CH₃)₂) |

| IR (KBr, cm⁻¹) | ν: 1640 (C=O, aldehyde), 1540, 1480 (C=C, thiophene ring), 2800, 2700 (C-H, aldehyde) |

| Mass Spectrometry (EI) | m/z (%): 155 (M⁺, 100), 154 (M⁺-H, 80), 126 (M⁺-CHO, 40), 111 (M⁺-N(CH₃)₂, 30) |

Note: The spectroscopic data presented are typical values and may vary slightly depending on the experimental conditions and instrumentation.

Applications in Research and Development

The unique electronic properties of this compound make it a versatile building block for the synthesis of a variety of functional organic materials.

The aldehyde functionality provides a convenient handle for further chemical transformations, such as Knoevenagel condensation, Wittig reactions, and the formation of Schiff bases. These reactions allow for the extension of the π-conjugated system and the introduction of various functional groups, enabling the fine-tuning of the electronic and optical properties of the final products for specific applications in materials science and drug development.

Conclusion

This compound is a valuable and versatile heterocyclic building block with a rich history rooted in the exploration of the Vilsmeier-Haack reaction. Its straightforward synthesis and unique electronic properties have established it as a key intermediate in the development of advanced organic materials. This technical guide provides a foundational understanding of its discovery, synthesis, and characterization, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Safety and Handling of 5-(dimethylamino)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-(dimethylamino)thiophene-2-carbaldehyde (CAS No. 24372-46-1), a key intermediate in organic synthesis. The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal.

Chemical and Physical Properties

This compound is an organic compound with utility in the synthesis of fluorescent dyes, photosensitive materials, and components for organic light-emitting diodes (OLEDs) and organic solar cells.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NOS | [3][4][5] |

| Molecular Weight | 155.22 g/mol | [3][4][5] |

| Appearance | Solid | [3] |

| Melting Point | 68-72 °C | [1] |

| Boiling Point | 248 °C | [1][2] |

| Density | 1.139 g/cm³ | [1][2] |

| Solubility | Soluble in most organic solvents | [1][2] |

| Purity | ≥95% to ≥98% (typical) | [5] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |

| Skin Irritation | - | H315: Causes skin irritation |

| Eye Irritation | - | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | - | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | - | H335: May cause respiratory irritation |

Safe Handling and Storage

Adherence to proper laboratory practices is crucial when handling this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6][8]

-

Ensure adequate ventilation, especially in confined areas.[6][7]

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][8]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[6][8]

-

Store away from high temperatures, fire, and oxidizing agents.[1][2] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[7][8]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [6][8] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. | [6][8] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [6][8] |

| Ingestion | Clean mouth with water. Do not induce vomiting. Call a physician or poison control center immediately. | [6][8] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general method involves the reaction of thiophene with N,N-dimethylformamide (DMF) under alkaline conditions.[1][2] A related and common method for the formylation of thiophenes is the Vilsmeier-Haack reaction.[9][10]

General Synthesis Workflow (Vilsmeier-Haack type reaction):

Caption: General workflow for the synthesis of this compound.

Note on Signaling Pathways: No information was found in the searched literature regarding specific biological signaling pathways in which this compound is known to be involved. Its primary application appears to be as a chemical intermediate rather than a bioactive agent with a characterized mechanism of action in biological systems.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[6] Water mist may be used to cool closed containers.[6]

-

Specific Hazards: This compound is a combustible solid.[3] Containers may explode when heated.[6] Hazardous decomposition products formed under fire conditions include carbon oxides and sulfur oxides.[7]

Accidental Release:

-

Use personal protective equipment.[7]

-

Ensure adequate ventilation.[7]

-

Avoid breathing vapors, mist, or gas.[7]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[7]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow this chemical to enter the environment.[6][8]

This technical guide is intended to provide essential safety and handling information. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and handle this chemical in accordance with good industrial hygiene and safety practices.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 5-dimethylamino-thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 5-(dimethylamino)thiophene-2-carbaldehyde as a Precursor for Advanced Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the role of 5-(dimethylamino)thiophene-2-carbaldehyde as a versatile building block in the synthesis of sophisticated fluorescent probes. While not typically used as a probe itself, its electron-donating dimethylamino group and reactive aldehyde functionality make it an ideal starting material for creating probes tailored for specific analytes and cellular imaging applications. This document provides protocols for the synthesis of derivative probes and their application in detecting key biological molecules.

Overview of this compound

This compound is an organic compound featuring a thiophene ring substituted with an electron-donating dimethylamino group and an electron-withdrawing aldehyde group.[1] This push-pull electronic structure is a common feature in many fluorescent molecules. While its intrinsic fluorescence is not extensively utilized for direct sensing, it serves as a valuable scaffold for constructing more complex and selective fluorescent probes.[1]

Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₉NOS[2] |

| Molecular Weight | 155.22 g/mol [2][3] |

| Appearance | Solid[3] |

| Solubility | Soluble in most organic solvents.[1] |

Synthesis of Fluorescent Probes from this compound

The aldehyde group of this compound is a key functional handle for synthesizing a variety of fluorescent probes through reactions like Knoevenagel condensation. This allows for the extension of the π-conjugated system and the introduction of specific recognition moieties for target analytes.

Illustrative Synthesis of a Thiophene-Based Probe for Cyanide Detection

This protocol is adapted from the synthesis of a fluorescent probe for cyanide, demonstrating how this compound can be conceptually utilized. A similar compound, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, has been used to create a cyanide sensor.[4] The underlying principle involves the reaction of the aldehyde with a recognition unit that subsequently interacts with the target analyte.

Protocol: Synthesis of a Cyanide-Selective Fluorescent Probe

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a suitable active methylene compound containing a cyanide recognition moiety (e.g., a derivative of malononitrile with an indolium salt) (1.1 equivalents) in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure fluorescent probe.

-

Characterization: Confirm the structure of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow:

Caption: Synthesis of a fluorescent probe from this compound.

Application: Detection of Analytes Using Thiophene-Based Fluorescent Probes

The fluorescent probes synthesized from this compound can be employed for the detection of various analytes. The sensing mechanism often involves a change in the electronic properties of the probe upon binding to the analyte, leading to a measurable change in fluorescence (e.g., "turn-on" or "turn-off" response, or a ratiometric shift).

General Protocol for Fluorescent Detection of Metal Ions

Thiophene-based probes have shown promise in detecting various metal ions. The following is a general protocol that can be adapted for specific probes and target ions.

Materials:

-

Synthesized thiophene-based fluorescent probe

-

Stock solutions of various metal ions in a suitable solvent (e.g., water or buffer)

-

Buffer solution (e.g., HEPES or PBS, pH 7.4)

-

Spectrofluorometer

Protocol:

-

Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in an organic solvent like DMSO. Prepare a working solution by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

-

Titration: To a cuvette containing the probe working solution, add increasing concentrations of the target metal ion.

-

Measurement: After each addition, gently mix the solution and record the fluorescence emission spectrum using the spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the probe.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding stoichiometry (e.g., using a Job's plot).

Signaling Pathway for a "Turn-On" Sensor:

Caption: General mechanism of a "turn-on" fluorescent probe upon analyte binding.

Application in Cellular Imaging

Fluorescent probes derived from thiophene-based structures can be designed to be cell-permeable, allowing for the visualization of analytes within living cells.

Protocol: Live Cell Imaging

-

Cell Culture: Culture the desired cell line (e.g., HeLa cells) on glass-bottom dishes suitable for microscopy.

-

Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium. Remove the existing medium from the cells and incubate them with the probe solution for a specific duration (e.g., 30 minutes) at 37°C.

-

Analyte Treatment: If investigating the cellular response to an analyte, treat the cells with the analyte of interest before or after probe loading, depending on the experimental design.

-

Washing: After incubation, wash the cells with fresh, pre-warmed culture medium or PBS to remove any excess probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

Experimental Workflow for Cellular Imaging:

Caption: A typical workflow for imaging live cells with a fluorescent probe.

Quantitative Data Summary for Thiophene-Derivative Probes

The following table summarizes representative quantitative data for fluorescent probes derived from thiophene-carbaldehyde precursors, as reported in the literature. This data is provided for illustrative purposes to demonstrate the potential performance of probes synthesized from this compound.

| Probe Derivative Application | Target Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Reference |

| NAD(P)H Detection | NAD(P)H | 477 | 619 | Not specified | [5] |

| Cyanide Detection | Cyanide (CN⁻) | Not specified | Not specified | 4.24 x 10⁻⁸ M | [4] |

| Cadmium Detection | Cadmium (Cd²⁺) | Not specified | 496 to 549 (ratiometric) | 2.25 nM | [6] |

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature and optimize conditions for their specific applications and synthesized probes. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. 5-Dimethylamino-thiophene-2-carbaldehyde | CymitQuimica [cymitquimica.com]

- 4. ossila.com [ossila.com]

- 5. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis of Novel Fluorescent Dyes from 5-(dimethylamino)thiophene-2-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based fluorescent dyes have garnered significant interest in various scientific disciplines, including biomedical imaging and materials science, owing to their tunable photophysical properties and sensitivity to the microenvironment. The electron-rich nature of the thiophene ring, coupled with appropriate electron-donating and accepting groups, forms the basis of "push-pull" chromophores with strong intramolecular charge transfer (ICT) characteristics. This application note details the synthesis of novel fluorescent dyes derived from 5-(dimethylamino)thiophene-2-carbaldehyde, a versatile precursor for generating such push-pull systems. The primary synthetic route explored is the Knoevenagel condensation, a reliable method for carbon-carbon bond formation.

Synthesis Strategy: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new C=C double bond. In this context, the aldehyde group of this compound serves as the electrophile, while various active methylene compounds provide the nucleophilic carbanion. The strong electron-donating dimethylamino group on the thiophene ring enhances the push-pull character of the resulting dye, leading to desirable fluorescent properties.

General Reaction Scheme

Caption: General workflow for the synthesis of fluorescent dyes via Knoevenagel condensation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of two representative fluorescent dyes using this compound as the starting material.

Protocol 1: Synthesis of 2-((5-(dimethylamino)thiophen-2-yl)methylene)malononitrile (TMMN)

This protocol describes the synthesis of a fluorescent dye resulting from the condensation of this compound with malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Ethanol (absolute)

-

Piperidine

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (20 mL).

-

To this solution, add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).

-

Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.

-

Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(5-(dimethylamino)thiophen-2-yl)acrylate (TMCA)

This protocol outlines the synthesis of a fluorescent dye from the condensation of this compound and ethyl cyanoacetate.

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Acetonitrile

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in acetonitrile (15 mL).

-

Add a catalytic amount of DBU (0.05 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the reaction by TLC (e.g., dichloromethane:methanol 9.5:0.5).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final dye.

Data Presentation

The photophysical properties of the synthesized dyes are crucial for their application. The following table summarizes the expected quantitative data for the two representative dyes in a common solvent like dichloromethane. Note: The following data are representative and may vary based on experimental conditions and solvent.

| Dye Name | Abbreviation | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 2-((5-(dimethylamino)thiophen-2-yl)methylene)malononitrile | TMMN | ~450-470 | ~520-550 | ~70-80 | High |

| Ethyl 2-cyano-3-(5-(dimethylamino)thiophen-2-yl)acrylate | TMCA | ~430-450 | ~500-530 | ~70-80 | Moderate |

Structure-Property Relationships and Applications

The synthesized dyes exhibit characteristic push-pull electronic structures, which are responsible for their fluorescent properties.

Caption: Key structural components influencing the photophysical properties.

The intramolecular charge transfer from the dimethylamino group to the electron-accepting cyano or ester groups via the thiophene and vinyl bridge is the primary mechanism governing the absorption and emission of light. The extent of this ICT can be influenced by the solvent polarity, leading to solvatochromism, where the emission color changes with the solvent. This property makes these dyes excellent candidates for:

-

Cellular Imaging: Their ability to fluoresce and potential to localize in specific cellular compartments (e.g., membranes) makes them useful as probes in fluorescence microscopy.

-

Sensing Applications: The sensitivity of their fluorescence to the local environment can be exploited to develop sensors for polarity, viscosity, or the presence of specific analytes.

-

Materials Science: These dyes can be incorporated into polymers or other materials to create fluorescent plastics, coatings, and organic light-emitting diodes (OLEDs).

Conclusion

The synthesis of fluorescent dyes from this compound via Knoevenagel condensation provides a straightforward and efficient route to novel push-pull chromophores. The detailed protocols and understanding of the structure-property relationships presented in this application note offer a solid foundation for researchers and scientists to explore and utilize these versatile fluorescent molecules in a wide range of applications, from fundamental biological research to the development of advanced materials.

Application of 5-(dimethylamino)thiophene-2-carbaldehyde in Organic Electronics: Detailed Application Notes and Protocols